molecular formula C16H21NOS B5779340 N-(2-adamantyl)-2-thiophen-2-ylacetamide

N-(2-adamantyl)-2-thiophen-2-ylacetamide

Cat. No.: B5779340
M. Wt: 275.4 g/mol
InChI Key: VWZVJQBPDWZJPV-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2-thiophen-2-ylacetamide is a synthetic organic compound featuring a distinctive hybrid architecture, combining a rigid, hydrophobic adamantane moiety with an electron-rich thiophene heterocycle via an acetamide linker. This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Adamantyl-heterocycle hybrids have demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers . The incorporation of the adamantyl group is a common strategy to enhance metabolic stability and modulate the lipophilicity of potential drug candidates . The primary research value of this compound lies in its potential as a scaffold for investigating new oncological pathways. Related compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through caspase-8-dependent pathways, leading to the cleavage of poly ADP-ribose polymerase (PARP), a hallmark of apoptosis . Furthermore, structural analogs have been reported to disrupt the cell cycle, causing an accumulation of cells in the G2/M phase, which contributes to their inhibitory activity on cancer cell proliferation . Beyond oncology, adamantyl-containing ketones are also explored as potent and selective inhibitors of enzymes like 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases such as type 2 diabetes and obesity . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex derivatives or as a pharmacological tool for probing biological mechanisms. Please be advised: This product is intended for research purposes only and is not classified. It is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-adamantyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c18-15(9-14-2-1-3-19-14)17-16-12-5-10-4-11(7-12)8-13(16)6-10/h1-3,10-13,16H,4-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZVJQBPDWZJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

Precursor Synthesis and Reactant Preparation

The assembly of the final molecule necessitates the independent synthesis of two key building blocks: 2-aminoadamantane (B82074) and 2-thiopheneacetic acid.

The adamantane (B196018) cage is a rigid, lipophilic scaffold frequently used in medicinal chemistry. nih.gov Introducing functional groups, particularly amines, at the secondary (C2) position is crucial for synthesizing the target amide.

The primary precursor required from the adamantane moiety is 2-aminoadamantane . Unlike the more readily accessible 1-aminoadamantane (amantadine), functionalization at the C2 position is more complex. The synthesis of 1,2-disubstituted adamantane derivatives is a key challenge, often approached by constructing the adamantane skeleton from bicyclic precursors or through ring expansion reactions. nih.gov

One of the most effective methods for introducing an amino group onto the adamantane skeleton is the Ritter reaction . This reaction typically involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an N-substituted amide, which can then be hydrolyzed to the corresponding amine. nih.govdaneshyari.com For instance, 2-adamantanol (B149831) can serve as a precursor, reacting with a nitrile like acetonitrile (B52724) under acidic conditions. nih.gov Alternatively, 1-bromoadamantane (B121549) can be converted to an N-adamantyl amide via a Ritter-type reaction, which is then hydrolyzed. nih.gov While many examples focus on the bridgehead (C1) position, the principles can be adapted for the C2 position. nih.govresearchgate.net

Another route involves the reduction of unsaturated nitriles containing the 2-adamantyl fragment using reagents like lithium aluminum hydride or a nickel-aluminum alloy, which reduces both the double bond and the nitrile group to yield the saturated amine. researchgate.net The commercially available 2-adamantylamine hydrochloride serves as a convenient starting material for the subsequent amidation step. sigmaaldrich.com

Table 1: Selected Routes to Adamantane Amine Intermediates This table is interactive. Users can sort data by clicking on the headers.

Precursor Reaction Type Reagents Intermediate/Product Reference(s)
2-Adamantanol Ritter Reaction Nitrile (e.g., R-CN), Strong Acid (e.g., H₂SO₄) N-(2-adamantyl)amide nih.gov
1-Bromoadamantane Ritter-type Reaction Formamide, H₂SO₄ N-(1-adamantyl)formamide nih.gov
Adamantane C-H Amination Acetonitrile, Oxidant N-Adamantylacetamide nih.gov

The second key precursor is 2-thiopheneacetic acid , an organosulfur compound with the formula HO₂CCH₂C₄H₃S. wikipedia.org This compound provides the thiophen-2-ylacetyl group for the final amide.

Several synthetic routes to 2-thiopheneacetic acid have been established. A common laboratory and industrial preparation starts from 2-acetylthiophene . wikipedia.org This can be converted to 2-thiophene acetamide (B32628) via a multi-step process involving sulfur and ammonia, followed by hydrolysis to yield the desired carboxylic acid.

Another approach involves the Friedel-Crafts acylation of thiophene (B33073). For example, thiophene can be reacted with methyl chloroacetate (B1199739) in the presence of a Lewis acid like anhydrous aluminum chloride to produce 2-thiopheneacetic acid methyl ester. wipo.int This ester is then saponified using a base such as sodium hydroxide (B78521), followed by acidification to yield 2-thiopheneacetic acid. wipo.int Hydrolysis of ethyl 2-(thiophen-2-yl)acetate with sodium hydroxide is another straightforward method to obtain the acid in nearly quantitative yield. chemicalbook.com

Table 2: Synthetic Methods for 2-Thiopheneacetic Acid This table is interactive. Users can sort data by clicking on the headers.

Starting Material Key Reagents Intermediate Final Product Reference(s)
2-Acetylthiophene Sulfur, Ammonia; then H₂O/H⁺ 2-Thiophene acetamide 2-Thiopheneacetic acid
Thiophene Methyl chloroacetate, AlCl₃; then NaOH/H⁺ 2-Thiopheneacetic acid methyl ester 2-Thiopheneacetic acid wipo.int
Ethyl 2-(thiophen-2-yl)acetate NaOH; then HCl - 2-Thiopheneacetic acid chemicalbook.com

Amide Bond Formation Techniques

The crucial step in the synthesis is the formation of the amide bond between 2-aminoadamantane and 2-thiopheneacetic acid. Various methods exist, ranging from direct condensation to sophisticated catalyst-driven protocols.

Direct amidation involves the condensation of a carboxylic acid and an amine with the elimination of a water molecule. While conceptually simple, these reactions often require high temperatures (>160 °C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com This thermal approach is generally limited to substrates that can withstand harsh conditions. mdpi.comnih.gov The removal of water, often by azeotropic distillation using a Dean-Stark apparatus, is necessary to drive the reaction to completion. mdpi.com

More recently, methods have been developed that avoid traditional coupling reagents. One such approach involves the in-situ formation of a thioester from the carboxylic acid, which then reacts with the amine under neat (solvent-free) conditions or in an aqueous medium to form the amide. nih.gov

To perform amidations under milder conditions, various stoichiometric reagents have been developed. Boron-based reagents have gained significant attention. nih.govacs.org Simple borate (B1201080) esters, such as trimethyl borate (B(OMe)₃) and particularly tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have proven to be effective promoters for the direct coupling of carboxylic acids and amines. acs.orgrsc.orgscispace.com

The use of B(OCH₂CF₃)₃ is operationally simple, allowing the reaction to proceed with equimolar amounts of the acid and amine in a solvent like acetonitrile, often without the need for strictly anhydrous conditions. nih.govacs.org The reaction likely proceeds through the in-situ activation of the carboxylic acid by the borate ester. scispace.com These methods are notable for their good functional group tolerance and often result in high yields and purity after a simple workup. rsc.org

Table 3: Comparison of Borate Ester Reagents in Amidation This table is interactive. Users can sort data by clicking on the headers.

Borate Reagent Typical Solvent Temperature Key Advantages Reference(s)
Trimethyl borate, B(OMe)₃ Acetonitrile 80-100 °C Readily available, effective for some substrates acs.orgscispace.com

Catalytic methods represent a more atom-economical and sustainable approach to amide bond formation. The Ritter reaction, traditionally requiring stoichiometric strong acids, can be rendered catalytic. For example, a microwave-assisted, Ca(II)-catalyzed Ritter reaction has been reported for the synthesis of amides. researchgate.net While the published examples focus on N-(adamantan-1-yl)amides from adamantan-1-ol and various nitriles, this methodology could potentially be adapted for the synthesis of N-(2-adamantyl)-2-thiophen-2-ylacetamide by using 2-adamantanol and 2-thiopheneacetonitrile as the reactants. researchgate.net

Other metal-based catalysts, including those based on Ti(IV), Zr(IV), and Zn(II), have also been employed for direct amidation, although they often require anhydrous conditions for dehydration. nih.govacs.orgrsc.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of amide bonds. nih.govmdpi.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times compared to conventional heating methods. thaiscience.info

While a specific microwave-assisted procedure for the synthesis of this compound is not extensively documented, analogous reactions have been successfully performed. For instance, the synthesis of N-(1-adamantyl)acetamide has been achieved with an 87% yield by reacting adamantane with acetonitrile under microwave irradiation at 40°C and 50W for 3 hours. thaiscience.info This was followed by hydrolysis of the acetamide to 1-aminoadamantane hydrochloride under microwave conditions (120°C, 100W, 2 hours), demonstrating the utility of this technology in adamantane chemistry. thaiscience.info

Furthermore, a microwave-assisted three-component one-pot cyclocondensation has been employed for the synthesis of novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds bearing an adamantyl moiety, highlighting the applicability of microwave synthesis in creating complex adamantane-containing amides. nih.gov A general, solvent-free microwave-assisted method for the direct synthesis of amides from carboxylic acids and amines using ceric ammonium nitrate (B79036) (CAN) as a catalyst has also been reported. nih.govmdpi.com This approach offers high efficiency and is environmentally friendly. nih.gov

These examples suggest that a plausible microwave-assisted synthesis of this compound could involve the direct coupling of 2-aminoadamantane with 2-thiopheneacetic acid in the presence of a suitable catalyst and under microwave irradiation. The optimization of parameters such as temperature, time, and catalyst concentration would be crucial for achieving a high yield of the desired product.

Multi-Step Synthesis Pathways for Complex Analogues and Derivatives

The synthesis of this compound and its complex analogues typically follows a multi-step pathway. A common and effective strategy involves the activation of the carboxylic acid component, 2-thiopheneacetic acid, to facilitate the subsequent amidation reaction with the sterically hindered 2-aminoadamantane.

A representative multi-step synthesis can be illustrated by the preparation of the related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov This synthesis proceeds in two main steps:

Activation of 2-thiopheneacetic acid: 2-thiopheneacetic acid is converted to its more reactive acid chloride derivative, 2-(thiophen-2-yl)acetyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

Amide bond formation (Acylation): The resulting 2-(thiophen-2-yl)acetyl chloride is then reacted with the amine, in this case, an analogue like 2-aminothiophene-3-carbonitrile, in the presence of a base such as triethylamine (B128534) (TEA) in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.gov The base is necessary to neutralize the hydrochloric acid generated during the reaction.

This general pathway can be adapted for the synthesis of this compound by using 2-aminoadamantane as the amine component. The synthesis of adamantyl-substituted amides has been reported through the coupling of an adamantane carbonyl chloride with an amine under Schotten-Baumann conditions. nih.gov

The synthesis of more complex derivatives may involve additional steps to introduce various substituents on either the adamantane or the thiophene ring. For example, the synthesis of 1,2-disubstituted adamantane derivatives often requires the construction of the adamantane framework itself through multi-step sequences, which can involve rearrangements of protoadamantane (B92536) or noradamantane precursors. nih.gov

A hypothetical multi-step synthesis for an analogue is detailed in the table below:

StepReactantsReagents and ConditionsProduct
12-Thiopheneacetic acid, Thionyl chlorideReflux2-(Thiophen-2-yl)acetyl chloride
22-(Thiophen-2-yl)acetyl chloride, 2-AminoadamantaneTriethylamine, THF, Room TemperatureThis compound

Stereoselective Synthesis Considerations, if Applicable to Related Structures

The adamantane cage itself is achiral. However, substitution at the C2 position, as in this compound, introduces a chiral center if the substituents at the bridgehead carbons adjacent to the C2 are different. More broadly, 1,2-disubstituted adamantane derivatives are chiral. mdpi.com Therefore, stereoselective synthesis is a critical consideration for preparing enantiomerically pure adamantane-containing compounds.

Several strategies for the stereoselective synthesis of adamantane derivatives have been developed. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. For instance, a series of (R)- and (S)-isomers of new adamantane-substituted heterocycles have been synthesized through the transformation of adamantyl-substituted N-Boc-homoallylamines. rsc.orgnih.gov This approach allows for the preparation of enantiomerically pure molecules that incorporate both an adamantane and a piperidinone skeleton. rsc.org

The synthesis of 1,2-disubstituted adamantane derivatives can also be achieved through the construction of the tricyclic framework from bicyclic precursors, a method that can incorporate stereoselective steps. mdpi.com The development of efficient methods for the synthesis of amino derivatives of 2-substituted adamantanes is an active area of research, with studies exploring the reduction of unsaturated nitriles containing the 2-adamantyl fragment. researchgate.net

While a specific stereoselective synthesis for this compound is not detailed in the literature, the principles established for other chiral adamantane derivatives would be applicable. This could involve the use of a chiral resolving agent to separate the enantiomers of a racemic mixture of 2-aminoadamantane before coupling with 2-thiopheneacetic acid, or the development of an asymmetric synthesis of 2-aminoadamantane itself.

Optimization of Reaction Conditions and Yield Improvement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly given the steric hindrance of the 2-adamantyl group which can impede the amide bond formation. Key parameters that are typically optimized include the choice of coupling reagents, solvent, temperature, and reaction time.

For the coupling of carboxylic acids and amines, a variety of reagents have been developed to improve efficiency. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net The choice of reagent and base, such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP), can significantly impact the reaction outcome. researchgate.net

A study on the synthesis of adamantane-substituted amides highlighted the challenges of coupling two sterically hindered fragments and reviewed various reaction conditions. researchgate.net For instance, the coupling of an adamantane carbonyl chloride with an amine has been achieved under Schotten-Baumann conditions. nih.gov

The following table summarizes potential optimization strategies for the synthesis of this compound:

ParameterVariationsExpected Outcome
Coupling Reagent DCC, DIC, HATU, EDC/HOAtImproved coupling efficiency, especially for sterically hindered substrates.
Base DIPEA, DMAP, TriethylamineEfficient neutralization of acid byproducts and catalysis.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Enhanced solubility of reactants and influence on reaction rate.
Temperature Room temperature to elevated temperaturesIncreased reaction rate, but potential for side reactions.
Reaction Time Several hours to overnightEnsuring complete reaction.

Isolation and Purification Techniques in Synthetic Sequences

The isolation and purification of this compound from the reaction mixture are essential steps to obtain a product of high purity. The choice of technique depends on the physical and chemical properties of the product and the impurities present.

Commonly employed techniques for the purification of amides and thiophene derivatives include:

Extraction: After the reaction is complete, an aqueous workup is often performed to remove water-soluble byproducts and unreacted reagents. The product is then extracted into an organic solvent.

Chromatography: Column chromatography is a widely used method for separating the desired product from impurities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. tue.nlacs.org The polarity of the eluent is gradually increased to elute compounds with different polarities. For complex mixtures, more advanced techniques like flash chromatography may be employed. tue.nl

Recrystallization: This is a powerful technique for purifying solid compounds. researchgate.net The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled slowly to allow the pure product to crystallize, leaving impurities in the solution. researchgate.net For N-(1-adamantyl)acetamide, recrystallization from cyclohexane (B81311) has been reported. chemicalbook.com Other solvents that can be effective for the recrystallization of amides include ethanol (B145695), acetone, and acetonitrile. researchgate.net

Distillation/Sublimation: For volatile compounds, distillation or sublimation under reduced pressure can be effective purification methods. researchgate.net

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of N-(2-adamantyl)-2-thiophen-2-ylacetamide, offering precise insights into the proton and carbon environments and their connectivity.

Comprehensive Structural Assignment via Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a complete assignment of the proton environments within the molecule. The adamantyl group presents a series of characteristic signals in the aliphatic region. The protons of the adamantane (B196018) cage typically appear as broad, overlapping multiplets between approximately 1.70 and 2.10 ppm. nih.govwikipedia.orgacs.org The single proton at the C2 position of the adamantyl group, directly attached to the amide nitrogen, is expected to resonate as a distinct multiplet, influenced by coupling to the amide proton and adjacent cage protons.

The thiophene (B33073) moiety exhibits signals in the aromatic region of the spectrum. The protons on the thiophene ring typically resonate between δ 7.0 and 7.6 ppm. frontiersin.org Specifically, the proton at position 5 (H5) usually appears as a doublet of doublets, coupling to H3 and H4. The protons at positions 3 and 4 (H3 and H4) also show characteristic multiplet patterns due to their mutual coupling and coupling to H5.

The methylene (B1212753) protons (-CH₂-) situated between the thiophene ring and the amide carbonyl group are expected to appear as a singlet at approximately 3.8 to 4.1 ppm. frontiersin.org The amide proton (N-H) typically presents as a broad singlet or a doublet (due to coupling with the adjacent C-H of the adamantyl group) in the region of δ 5.5-8.5 ppm, with its exact chemical shift and multiplicity being highly dependent on the solvent and concentration. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Adamantyl-H (CH, CH₂)1.70 - 2.10m (multiplet)
Thiophene-H3, H4, H57.00 - 7.60m (multiplet)
Thiophene-CH₂-CO3.80 - 4.10s (singlet)
NH5.5 - 8.5br s (broad singlet) or d (doublet)

Carbon (¹³C) NMR for Molecular Framework Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by defining the carbon skeleton of the molecule. The adamantyl group shows characteristic signals for its methine (CH) and methylene (CH₂) carbons. The bridgehead CH carbons typically resonate around δ 28-38 ppm, while the CH₂ carbons appear slightly further downfield at approximately δ 38-46 ppm. nih.govwikipedia.orgmsu.edu The carbon atom C2, bonded to the nitrogen, would be expected at a lower field, typically in the range of δ 50-60 ppm.

For the thiophen-2-ylacetamide portion, the carbonyl carbon (C=O) of the amide group is a key diagnostic signal, expected to appear in the range of δ 165-175 ppm. frontiersin.orgoregonstate.edu The methylene carbon (-CH₂) adjacent to the carbonyl group typically resonates around δ 40-45 ppm. The carbons of the thiophene ring are found in the aromatic region, with the carbon attached to the sulfur atom (C2) and the carbon bonded to the acetyl group (C5) appearing at the downfield end of the range, typically between δ 125 and 145 ppm. frontiersin.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Adamantyl (CH, CH₂)28 - 46
Adamantyl (C-N)50 - 60
Thiophene-C125 - 145
Thiophene-CH₂-CO40 - 45
C=O (Amide)165 - 175

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR experiments are essential for unambiguously assigning the complex proton and carbon signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the coupled protons on the thiophene ring (H3, H4, H5). It would also confirm the coupling between the amide N-H proton and the proton on the C2 carbon of the adamantyl ring. Furthermore, intricate correlations among the various protons within the rigid adamantyl cage would be observed. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. science.gov It allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For instance, the thiophene carbon signals can be assigned by correlating them to their directly attached thiophene protons, and the adamantyl carbons can be linked to their respective cage protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which helps to piece together the different fragments of the molecule. sdsu.eduyoutube.com Key expected correlations would include:

The methylene protons (-CH₂-) showing a correlation to the carbonyl carbon (C=O) and to carbons C2 and C3 of the thiophene ring.

The amide proton (N-H) showing correlations to the carbonyl carbon and to the C2 and adjacent carbons of the adamantyl group.

The thiophene protons showing correlations to neighboring carbons within the ring and to the methylene carbon. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The secondary amide linkage gives rise to several distinct bands. A prominent N-H stretching vibration is expected in the region of 3350-3180 cm⁻¹. quimicaorganica.org The carbonyl (C=O) stretching vibration, known as the Amide I band, is typically a strong absorption found between 1680 and 1630 cm⁻¹. quimicaorganica.orgspcmc.ac.in Another characteristic amide band, the Amide II band, which arises from N-H bending and C-N stretching vibrations, is expected between 1570 and 1515 cm⁻¹. spcmc.ac.in

The adamantyl and thiophene moieties also contribute to the spectrum. The C-H stretching vibrations of the adamantyl cage appear just below 3000 cm⁻¹. nih.govnist.gov The aromatic C-H stretching of the thiophene ring is typically observed above 3000 cm⁻¹. C=C stretching vibrations within the thiophene ring are expected in the 1600-1400 cm⁻¹ region.

Table 3: Key Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amide3350 - 3180Medium
C-H Stretch (Aromatic)Thiophene~3100Medium-Weak
C-H Stretch (Aliphatic)Adamantyl, Methylene2950 - 2850Strong
C=O Stretch (Amide I)Secondary Amide1680 - 1630Strong
N-H Bend (Amide II)Secondary Amide1570 - 1515Medium-Strong
C=C StretchThiophene1600 - 1400Medium-Weak

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic signals for the thiophene and adamantane units. Thiophene and its derivatives exhibit strong Raman bands corresponding to C=C and C-S ring stretching modes, typically in the 1200-1550 cm⁻¹ region. acs.orgmdpi.com The symmetric C-H stretching of the thiophene ring also gives a notable Raman signal.

The adamantane cage has several characteristic Raman-active vibrational modes. capes.gov.brresearchgate.net These include C-C stretching and CH₂ deformation modes throughout the fingerprint region. The high symmetry of the adamantane structure can lead to sharp and well-defined Raman peaks, which are useful for confirming its presence in the molecule. nih.gov The amide carbonyl stretch is also typically observable in the Raman spectrum, though often weaker than in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a novel or synthesized compound like this compound, it is critical for confirming its molecular weight and providing evidence for its structural integrity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or five decimal places. This precision allows for the determination of a molecule's elemental formula, a crucial step in confirming its identity. For this compound (Chemical Formula: C₁₆H₂₁NOS), the calculated exact mass serves as a theoretical value to be confirmed by experimental analysis. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be employed. The experimental measurement of the protonated molecular ion [M+H]⁺ would be compared against the calculated value, with a minimal mass error (typically < 5 ppm) confirming the elemental composition.

Table 1: HRMS Data for this compound (Note: The following table illustrates the expected data format. Specific experimental values are not available in published literature.)

Ion FormulaIon TypeCalculated m/zObserved m/zMass Error (ppm)
C₁₆H₂₂NOS⁺[M+H]⁺276.1417Data not availableData not available
C₁₆H₂₁NNaOS⁺[M+Na]⁺298.1236Data not availableData not available

Fragmentation Pattern Analysis for Structural Inference

Tandem mass spectrometry (MS/MS) experiments are conducted to purposefully fragment a selected precursor ion (e.g., the [M+H]⁺ ion) and analyze the resulting product ions. The fragmentation pattern is like a molecular fingerprint, offering definitive proof of the compound's structure by revealing its constituent parts.

For this compound, the most likely points of cleavage under collision-induced dissociation (CID) would be the amide bond and the bonds connecting the bulky adamantyl cage. Key predicted fragmentation pathways include:

Cleavage of the amide C-N bond: This would lead to the formation of a stable 2-adamantyl cation (C₁₀H₁₅⁺, m/z ≈ 135.117) and a fragment corresponding to the thiopheneacetyl moiety.

Loss of the neutral adamantyl group: Resulting in an ion representing the protonated thiopheneacetamide portion of the molecule.

Analysis of these fragments allows chemists to piece together the molecular puzzle, confirming that the adamantyl and thiopheneacetyl groups are connected as expected.

Table 2: Predicted Major Fragment Ions in MS/MS Analysis (Note: This table is based on theoretical fragmentation. Specific experimental values are not available in published literature.)

Precursor Ion (m/z)Fragment Ion m/z (Predicted)Proposed Structure / Neutral Loss
276.1417135.117[C₁₀H₁₅]⁺ (Adamantyl cation)
276.1417141.022[C₆H₅OS]⁺ (Thiophen-2-ylacetyl cation)
276.1417125.027[C₅H₅S-CO]⁺ (Loss of NH₂ and subsequent fragmentation)

Single Crystal X-Ray Diffraction (SC-XRD)

Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule.

Determination of Three-Dimensional Molecular Geometry

To perform SC-XRD, a high-quality single crystal of this compound would be grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms are resolved. This analysis would yield the exact bond lengths, bond angles, and torsional angles of the molecule. It would confirm the connectivity of the thiophene ring, the acetamide (B32628) linker, and the rigid, cage-like adamantyl group, providing the ultimate structural proof.

Analysis of Crystal Packing and Lattice Dynamics

Beyond the structure of a single molecule, SC-XRD reveals how multiple molecules pack together to form the crystal lattice. This information is described by the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry elements present in the crystal). The bulky, spherical nature of the adamantyl group combined with the planar thiophene ring and polar amide group would lead to a complex and unique packing arrangement designed to maximize packing efficiency and satisfy intermolecular forces.

Table 3: Hypothetical Crystallographic Data (Note: This table represents the type of data obtained from an SC-XRD experiment. No published crystal structure is available for this compound.)

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Z (Molecules per unit cell)Data not available

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, C–H···π, π-Stacking)

The crystal packing is directed by a network of non-covalent intermolecular interactions. Analysis of the crystallographic data allows for the precise measurement and characterization of these forces. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. It is highly probable that molecules would link together via strong N-H···O=C hydrogen bonds, forming chains or dimeric motifs throughout the crystal lattice.

C–H···π Interactions: The electron-rich π-system of the thiophene ring could act as an acceptor for weak hydrogen bonds from the C-H groups of the adamantyl cage of a neighboring molecule.

These interactions govern the material's physical properties and are fundamental to understanding its behavior in the solid state.

Conformational Analysis in Solution and Solid States

The three-dimensional arrangement of a molecule is critical to its physical and chemical properties. For this compound, the interplay between the bulky, rigid adamantane cage and the planar, aromatic thiophene ring connected by a flexible acetamide linker gives rise to distinct conformational preferences in both the solid and solution states. The analysis of these conformations provides insight into the molecule's structure-property relationships.

In the solid state, the conformation of molecules is determined by the efficient packing in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. For amide-containing compounds, hydrogen bonding between the N-H proton and the carbonyl oxygen of neighboring molecules is a common and powerful directional force in crystal packing. In the case of this compound, the bulky adamantane and thiophene groups will sterically influence how the molecules can arrange themselves to accommodate these hydrogen bonds. Studies on similar adamantane derivatives have shown that the bulky adamantyl moiety can dictate a specific conformation to minimize steric hindrance, often resulting in well-defined crystal structures. nih.gov For instance, in some adamantyl-based esters, a synclinal conformation is adopted due to the presence of the bulky adamantane group. nih.gov It is plausible that similar steric constraints in this compound would lead to a preferred orientation of the thiopheneacetamide group relative to the adamantane cage in the crystal lattice. X-ray diffraction studies on related thiophene-acetamide derivatives have provided detailed insights into their solid-state structures, revealing the planarity of the thiophene ring and the geometry of the amide bond. researchgate.netnih.govsemanticscholar.org

In solution, the molecule possesses greater conformational freedom. The primary source of conformational isomerism in this compound is the restricted rotation around the amide C-N bond. This rotation is slow on the NMR timescale, often leading to the observation of distinct sets of signals for the cis and trans rotamers. scielo.brresearchgate.net The trans conformation, where the adamantyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally expected to be sterically favored and thus more populated than the cis conformation. The relative populations of these rotamers can be influenced by the solvent and temperature.

Table 1: Key Conformational Features of this compound

FeatureSolid StateSolution State
Amide Bond Typically found in a single, low-energy conformation (likely trans) within the crystal lattice.Exists as an equilibrium between cis and trans rotamers due to restricted rotation. The trans isomer is generally more stable.
Adamantane Group Acts as a rigid anchor, influencing crystal packing through steric hindrance.Its bulky and rigid nature restricts the conformational freedom of the adjacent amide group.
Thiophene Ring The orientation relative to the acetamide linker is fixed by crystal packing forces.Can rotate relative to the acetamide group, but certain orientations may be favored to minimize steric clashes.
Intermolecular Interactions Dominated by N-H···O=C hydrogen bonds, forming chains or dimers, and van der Waals forces.Interactions with solvent molecules play a significant role in stabilizing different conformers.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.gov It is a widely used tool for predicting molecular properties with a favorable balance between accuracy and computational cost. nih.gov

Geometry optimization is a fundamental application of DFT, aiming to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For N-(2-adamantyl)-2-thiophen-2-ylacetamide, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to identify the most stable three-dimensional structure. The presence of the bulky adamantyl group and the flexible acetamide (B32628) linkage suggests the possibility of multiple low-energy conformations.

The optimization process reveals crucial structural parameters. For instance, the planarity of the thiophene (B33073) ring and the amide group can be assessed, along with the specific orientation of the adamantyl cage relative to the rest of the molecule. The resulting optimized geometry provides a detailed picture of the molecule's shape and steric profile.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and represents typical values for similar molecular fragments. Actual values would be obtained from specific DFT calculations for this molecule.)

ParameterBond/AngleIllustrative Value
Bond LengthC=O (Amide)1.23 Å
Bond LengthC-N (Amide)1.35 Å
Bond LengthC-S (Thiophene)1.72 Å
Bond AngleO=C-N (Amide)122°
Dihedral AngleC-C-N-CVariable (defines conformation)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. DFT calculations provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and easier electronic excitation. mdpi.com

For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, which can act as an electron donor. Conversely, the LUMO may be distributed over the acetamide group, particularly the carbonyl moiety, which can act as an electron acceptor. The adamantyl group, being a saturated hydrocarbon, is expected to have a less significant contribution to the frontier orbitals. The characterization of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative. Actual values would be obtained from specific DFT calculations.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms in this compound can aid in the assignment of experimental spectra. The calculated shifts are sensitive to the electronic environment of each nucleus, providing a detailed check of the proposed structure.

Similarly, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra. nih.gov The characteristic vibrational modes, such as the C=O stretch of the amide, the N-H stretch, and the various vibrations of the thiophene and adamantyl groups, can be identified and assigned. scirp.org A comparison between the computed and experimental vibrational spectra can confirm the molecular structure and provide insights into intramolecular interactions. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and represents typical values for similar functional groups. Actual values would be obtained from specific DFT calculations.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchAmide~3300
C=O StretchAmide~1680
C-H StretchAdamantyl/Thiophene~2900-3100
C-S StretchThiophene~700

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Surface Characteristics

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would likely show a region of negative electrostatic potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. nih.gov Conversely, the region around the amide N-H group would exhibit a positive electrostatic potential (typically colored blue), highlighting its potential as a hydrogen bond donor. nih.gov The thiophene ring may show a moderately negative potential due to its π-electron system, while the adamantyl group would be largely neutral (often colored green). nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.org It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). materialsciencejournal.org This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer phenomena. materialsciencejournal.org

Conformational Landscape Exploration via Potential Energy Surface Scans

Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape of a molecule. q-chem.com This is typically done by systematically rotating one or more dihedral angles and calculating the energy at each step, while allowing the rest of the molecule to relax. nih.gov

For this molecule, key dihedral angles to scan would be those around the C-N bond of the amide and the C-C bond connecting the thiophene ring to the acetamide group. The resulting PES plot would show the energy as a function of these dihedral angles, revealing the locations of energy minima (stable conformers) and energy barriers (transition states) for conformational changes. researchgate.net This analysis is crucial for understanding the dynamic behavior of the molecule in solution and for identifying the most likely conformations to be observed experimentally.

Advanced Theoretical Prediction of Chemical Reactivity Preferences

The chemical behavior of this compound can be profoundly understood through the lens of quantum chemistry, particularly using Density Functional Theory (DFT). mdpi.comresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G**, provide a robust framework for predicting the molecule's reactivity. tandfonline.com Key insights are gained by analyzing the frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and various reactivity descriptors.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, indicating regions susceptible to electrophilic attack, while the LUMO signifies the ability to accept an electron, highlighting areas prone to nucleophilic attack. researchgate.net

For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, a common feature in thiophene derivatives. researchgate.netchemrxiv.org The sulfur atom and the aromatic π-system contribute significantly to this orbital. researchgate.net Conversely, the LUMO is likely distributed across the acetamide portion, particularly the carbonyl group (C=O), which acts as a primary electron-accepting site. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping:

The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. researchgate.net For this compound, the MEP would likely show a region of high negative potential (typically colored red or yellow) around the carbonyl oxygen and the thiophene ring, indicating these as the most probable sites for electrophilic attack. researchgate.nettandfonline.com Regions of positive potential (blue) would be expected around the amide proton (N-H), making it a potential site for deprotonation or interaction with nucleophiles. tandfonline.com

Global and Local Reactivity Descriptors (Fukui Functions):

Conceptual DFT provides a set of descriptors that quantify reactivity. mdpi.comresearchgate.net Global descriptors like chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These values provide a general measure of the molecule's stability and reactivity.

For a more detailed analysis, Fukui functions (f(r)) are employed to identify specific atomic sites prone to different types of attacks. researchgate.netnih.gov The Fukui function for nucleophilic attack (f+) would likely be highest on the carbonyl carbon of the amide group, while the function for electrophilic attack (f-) would be concentrated on the atoms of the thiophene ring. nih.gov These predictions are invaluable for understanding regioselectivity in potential chemical reactions.

Theoretical Parameter Predicted Locus/Value for this compound Significance
HOMO Localization Primarily on the thiophene ringIndicates primary sites for electrophilic attack
LUMO Localization Primarily on the carbonyl group of the acetamide moietyIndicates primary sites for nucleophilic attack
HOMO-LUMO Gap (ΔE) Moderately lowSuggests a balance of stability and reactivity
MEP Negative Region Carbonyl oxygen and thiophene sulfur atomPreferred sites for interaction with electrophiles
MEP Positive Region Amide hydrogen (N-H)Potential site for deprotonation or hydrogen bonding
Fukui Function (f+) Highest value on the carbonyl carbonMost probable site for nucleophilic attack
Fukui Function (f-) Highest values on the carbon atoms of the thiophene ringMost probable sites for electrophilic attack
This table presents illustrative data based on computational studies of analogous compounds. researchgate.netresearchgate.nettandfonline.comnih.gov

Solvent Effects in Computational Modeling

Chemical reactions are rarely performed in a vacuum; the solvent environment can significantly alter a molecule's geometry, electronic structure, and reactivity. numberanalytics.com Computational models account for these solvent effects through two primary approaches: implicit and explicit solvation models.

Implicit Solvation Models:

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. tandfonline.comnumberanalytics.com This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent. For this compound, performing DFT calculations with a PCM would likely show a stabilization of charge-separated states. For instance, in a polar solvent like ethanol (B145695) or water, the model would predict an increase in the dipole moment of the molecule compared to its gas-phase state. tandfonline.comtandfonline.com This stabilization can also affect the HOMO-LUMO gap; polar solvents tend to lower the gap, thereby increasing the molecule's reactivity. tandfonline.com Solvation free energies can also be calculated to predict the compound's solubility in different media, a critical factor for its potential applications. tandfonline.comtandfonline.com

Explicit Solvation Models:

Explicit models provide a more detailed and accurate picture by including individual solvent molecules in the calculation. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, an explicit model using water molecules would show direct hydrogen bonding between the water and the amide's carbonyl oxygen and N-H proton. These specific interactions can be stronger than the generalized effects captured by implicit models and are crucial for understanding reaction mechanisms in protic solvents. acs.org However, this level of detail comes at a significantly higher computational cost.

Hybrid Models:

Hybrid models offer a compromise by treating the immediate solvation shell explicitly while representing the bulk solvent with a continuum model. This approach can provide a high level of accuracy for the most critical solute-solvent interactions without the prohibitive cost of a full explicit simulation.

Solvent Dielectric Constant (ε) Predicted Effect on Dipole Moment (µ) Predicted Effect on HOMO-LUMO Gap (ΔE) Predicted Solvation Free Energy (ΔGsolv)
Gas Phase1.0BaselineBaselineN/A
Chloroform4.8Moderate IncreaseSlight Decrease-20 to -25 kcal/mol
Ethanol24.6Significant IncreaseModerate Decrease-22 to -27 kcal/mol
Water78.4Highest IncreaseSignificant DecreaseIndicates good solubility
This table contains hypothetical but representative data based on published studies of adamantane (B196018) derivatives in different solvents. tandfonline.comtandfonline.com

Reaction Mechanisms and Chemical Transformations

Detailed Mechanistic Pathways for Amide Bond Formation

The formation of the amide bond in N-(2-adamantyl)-2-thiophen-2-ylacetamide typically proceeds through the reaction of 2-thiopheneacetic acid or its activated derivative with 2-adamantylamine. The most common method involves the activation of the carboxylic acid, as direct amidation requires high temperatures. nih.gov

A prevalent laboratory-scale synthesis involves converting 2-thiopheneacetic acid to 2-(thiophen-2-yl)acetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). nih.govgoogle.com The reaction mechanism proceeds as follows:

Activation of Carboxylic Acid: The lone pair of electrons on the oxygen of the carbonyl group in 2-thiopheneacetic acid attacks the sulfur atom of thionyl chloride.

Intermediate Formation: A highly reactive acyl chlorosulfite intermediate is formed.

Nucleophilic Attack: The chloride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Product Formation: This intermediate collapses, releasing sulfur dioxide and a chloride ion, to yield the 2-(thiophen-2-yl)acetyl chloride.

Once the acyl chloride is formed, it readily reacts with 2-adamantylamine in an N-acylation reaction. nih.gov

Nucleophilic Attack: The nitrogen atom of 2-adamantylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 2-(thiophen-2-yl)acetyl chloride.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Deprotonation and Elimination: A base, such as triethylamine (B128534) or pyridine, removes a proton from the nitrogen atom, and the chloride ion is eliminated, resulting in the formation of the stable amide bond of this compound. nih.govsemanticscholar.org

Interactive Table: Amide Formation Reaction Parameters
Reactant 1Reactant 2Activating/Coupling AgentSolventBaseYield (%)Reference
2-Thiopheneacetic acid2-AdamantylamineThionyl ChlorideTHFTriethylamine58 nih.govsemanticscholar.org
Benzoic AcidBenzylamineTitanium Tetrafluoride (10 mol%)Toluene-77 researchgate.net
2-(Adamantan-1-yl)-1H-indoleOxalyl Chloride-Ether-- nih.gov
5-Bromothiophene carboxylic acid3-Methyl-1-phenyl pyrazol-5-amine4-Methylphenyl boronic acidToluene-7 researchgate.net

Understanding Thiophene (B33073) Ring Reactivity and Substituent Effects

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, which occur preferentially at the α-position (C5). rsc.org The reactivity of the thiophene ring in this compound is influenced by the electron-donating nature of the -CH₂CONH-adamantyl substituent at the C2 position. This substituent directs incoming electrophiles primarily to the C5 position.

The presence of substituents on the thiophene ring can significantly alter its reactivity. Electron-withdrawing groups decrease the ring's reactivity towards electrophiles, while electron-donating groups increase it. In the context of this compound, the acetamido group's electronic influence is a key determinant of its subsequent chemical transformations.

Investigations into Adamantane (B196018) Cage Functionalization Mechanisms

The adamantane cage is characterized by its high thermodynamic stability and the presence of tertiary (bridgehead) and secondary (bridge) C-H bonds. rsc.org Functionalization of the adamantane cage in this compound is challenging due to the strength of these C-H bonds. uni-giessen.de

Direct functionalization often proceeds through radical or carbocation intermediates. rsc.orguni-giessen.de The position of the -NHCOCH₂-thiophene substituent at the secondary C2 position influences the regioselectivity of further reactions. The steric bulk of this substituent can hinder reactions at adjacent positions.

Methods for functionalizing the adamantane cage include:

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) can introduce a bromine atom, typically at a tertiary position due to the higher stability of the tertiary radical.

Oxidative Addition: Late transition metals can insert into C-H bonds, though this is more common for electron-rich, low-valent complexes. nih.gov

Directed C-H Functionalization: Utilizing a directing group can achieve site-selective functionalization. nih.govcatalyticamidation.info

Catalytic Cycles and Role of Catalysts in Reaction Efficiency

Catalytic methods for direct amide bond formation are of great interest as they offer more sustainable routes by avoiding stoichiometric activating agents. catalyticamidation.info Boron-based catalysts, such as boric acid and various arylboronic acids, have been shown to be effective. mdpi.comchemguide.co.uk

A general catalytic cycle for boronic acid-catalyzed amidation involves:

Activation: The boronic acid catalyst reacts with the carboxylic acid (2-thiopheneacetic acid) to form an acylboronate intermediate. This activation may involve the concerted action of multiple boron atoms. catalyticamidation.info

Nucleophilic Attack: The amine (2-adamantylamine) attacks the activated carbonyl group.

Dehydration: The resulting tetrahedral intermediate eliminates water to form the amide product and regenerate the catalyst. Azeotropic removal of water or the use of molecular sieves often drives the reaction to completion. nih.gov

Transition metal catalysts, including those based on titanium, zirconium, and hafnium, have also been employed for direct amidation. researchgate.netchemguide.co.uk For instance, titanium tetrafluoride has been shown to effectively catalyze the amidation of various carboxylic acids with amines. researchgate.net

Interactive Table: Catalysts for Amide Synthesis
CatalystReactantsSolventConditionsYield (%)Reference
Boric AcidCarboxylic Acids, Amines-Heat, water removalHigh mdpi.com
B(OCH₂CF₃)₃Carboxylic Acids, Aminestert-Butyl AcetateRoom TempHigh mdpi.com
5-Methoxy-2-iodophenylboronic acid (MIBA)Carboxylic Acids, Amines-Room Temp, molecular sievesHigh mdpi.com
Titanium Tetrafluoride (TiF₄)Benzoic Acid, BenzylamineTolueneReflux, 24h77 researchgate.net
Cp₂HfCl₂Carboxylic Acids, Amines-145 °CHigh chemguide.co.uk

Studies on the Chemical Stability and Degradation Pathways

The chemical stability of this compound is determined by the resilience of its constituent functional groups, primarily the amide bond and the thiophene ring.

Amide Bond Stability: Amide bonds are generally stable due to resonance stabilization. acs.org However, they can undergo hydrolysis under acidic or basic conditions, although typically this requires heating. nih.gov

Acidic Hydrolysis: In the presence of a dilute acid and heat, the amide bond can be cleaved to yield 2-thiopheneacetic acid and 2-adamantylammonium salt. nih.gov The reaction is catalyzed by the acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

Basic Hydrolysis: Heating with a strong base like sodium hydroxide (B78521) will also hydrolyze the amide, producing sodium 2-thiophen-2-ylacetate and 2-adamantylamine. nih.gov This reaction is promoted by the hydroxide ion. Some N-acyl amino acid amides have shown unexpected hydrolytic instability even under mild acidic conditions.

Thiophene Ring Stability: The thiophene ring is susceptible to oxidative degradation. Metabolic studies on thiophene-containing compounds have shown that oxidation can occur at the sulfur atom to form a reactive thiophene S-oxide or via ring epoxidation. These reactive intermediates can then undergo further reactions. The degradation of thiophene-2-carboxylate (B1233283) by bacteria has been observed, where the heteroatom is released as sulfate. researchgate.net

Structure Based Chemical Design and Analog Generation Methodologies

Principles of Molecular Design for Adamantane-Thiophene-Acetamide Frameworks

The molecular design of compounds based on the N-(2-adamantyl)-2-thiophen-2-ylacetamide framework is guided by the distinct physicochemical properties of its three constituent moieties. The rational combination of these fragments aims to create molecules with tailored properties for specific biological applications.

The Adamantane (B196018) Moiety: Adamantane is a highly symmetrical, rigid, and lipophilic polycyclic hydrocarbon. nih.gov Its cage-like structure is often utilized in medicinal chemistry to serve as a "lipophilic bullet" or a structural anchor. nih.gov The primary roles of the adamantane group in this framework are:

Increasing Lipophilicity: The introduction of the adamantyl group significantly enhances the molecule's lipophilicity, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. researchgate.net

Providing a Rigid Scaffold: Unlike flexible alkyl chains, the adamantane cage has a well-defined and rigid geometry. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. nih.gov It pre-organizes the pharmacophoric elements in a specific spatial orientation.

Engaging in van der Waals and Hydrophobic Interactions: The large, non-polar surface area of adamantane makes it an ideal guest for hydrophobic pockets within protein active sites or other host molecules like cyclodextrins. nih.govnih.gov

The Thiophene-2-ylacetamide Moiety: This portion of the molecule combines a heteroaromatic ring with a flexible linker, offering several design opportunities:

Thiophene (B33073) as a Bioisostere: The thiophene ring is a common bioisostere for a phenyl ring. It possesses a similar size and shape but has different electronic properties due to the presence of the sulfur atom, which can act as a hydrogen bond acceptor. This substitution can alter binding modes and metabolic pathways compared to a benzene (B151609) analog.

The Acetamide (B32628) Linker: The amide bond is a critical functional group in biological systems. In this framework, the -NH-C(O)-CH₂- linker provides both structural and interactive features. It is a key site for hydrogen bonding, with the NH group acting as a donor and the carbonyl oxygen as an acceptor. nih.gov The linker also introduces several rotatable bonds, granting the molecule a degree of conformational flexibility.

Methodologies for Rational Design of Chemical Libraries Based on Structural Modifications

The creation of chemical libraries around the this compound scaffold is a key strategy for exploring the structure-activity relationship (SAR). Rational design aims to maximize structural diversity to broadly probe the chemical space around a biological target. researchgate.net Methodologies such as parallel synthesis and the use of "privileged scaffolds" are often employed. nih.gov

A rationally designed library based on this framework would involve systematic modifications at distinct points of the molecule. The core scaffold can be broken down into three key building blocks for diversification: 2-aminoadamantane (B82074), thiophen-2-ylacetic acid, and the amide bond itself.

Table 1: Proposed Structural Modifications for Library Generation

Modification Site Building Block Proposed Modifications Rationale for Modification

| Adamantane Cage | 2-aminoadamantane | - Substitution at other bridgehead positions (e.g., 4-hydroxy, 4-carboxy)

  • Use of other diamondoid structures (e.g., diamantane)
  • Introduction of heteroatoms into the cage (e.g., azaadamantane) | - Modulate lipophilicity and introduce new interaction points (H-bonding).
  • Explore larger hydrophobic spaces.
  • Alter solubility and metabolic profile. nih.gov | | Thiophene Ring | Thiophen-2-ylacetic acid | - Substitution on the thiophene ring (e.g., 3-cyano, 5-chloro, 4-methyl)
  • Isomeric variation (thiophen-3-ylacetic acid)
  • Replacement with other five- or six-membered heterocycles (e.g., furan, pyridine, thiazole) | - Fine-tune electronic properties and steric profile. nih.govmdpi.com
  • Alter the vector and orientation of the substituent.
  • Explore different hydrogen bonding and π-stacking possibilities. mdpi.com | | Acetamide Linker | Amide Coupling | - Alkylation of the amide nitrogen (N-methylation)
  • Introduction of substituents on the α-carbon (e.g., methyl, phenyl)
  • Homologation (e.g., propionamide (B166681) linker) | - Remove H-bond donor capability and alter conformation.
  • Introduce chirality and explore stereospecific interactions.
  • Increase distance and flexibility between adamantane and thiophene moieties. |
  • The synthesis of such a library would typically involve a convergent approach where diverse sets of adamantane amines and thiophene acetic acids are prepared separately and then combined in a parallel fashion using automated synthesis platforms.

    Exploration of Conformational Flexibility and Rigidity in Designed Analogues

    Rigid Component: The adamantane moiety is conformationally locked, providing a stable, predictable anchor. nih.gov

    Flexible Components: Significant conformational freedom arises from rotation around several single bonds. The most important of these is the C-N bond of the amide group. Due to the partial double-bond character of the amide bond, rotation is hindered, leading to the existence of stable cis and trans rotamers (also referred to as E/Z isomers). openalex.org The relative stability of these rotamers can be influenced by the steric bulk of the substituents—in this case, the very bulky 2-adamantyl group. Further flexibility is introduced by the rotation around the N-C(adamantyl), C(O)-CH₂, and CH₂-C(thiophene) bonds.

    Computational methods, such as Density Functional Theory (DFT), are often used to explore the potential energy surface and identify low-energy conformers. nih.gov Experimental validation can be achieved through techniques like NMR spectroscopy, which can show distinct signals for different rotamers if their interconversion is slow on the NMR timescale. researchgate.net

    Table 2: Key Rotatable Bonds and Potential Conformational States

    Bond Description Potential Conformations / Dihedral Angles Impact on Molecular Shape
    C(O)-N Amide Bond cis (E) and trans (Z) isomers. The trans form is generally favored, but steric hindrance from the adamantyl group could influence this equilibrium. Determines the relative orientation of the adamantyl group and the thiophene-acetamide tail.
    N-C(adamantyl) Amine-Adamantane Link Rotation around this bond positions the bulk of the adamantane cage relative to the plane of the amide. Influences how the adamantane moiety can fit into a hydrophobic pocket.
    C(O)-CH₂ Acetyl Linker Rotation can lead to syn or anti conformations relative to the C=O bond. Affects the trajectory of the thiophene ring away from the amide core.
    CH₂-C(thiophene) Methylene-Thiophene Link Rotation orients the plane of the thiophene ring. Determines the potential for π-stacking or other directional interactions.

    Studies on sterically crowded amides have shown that significant steric strain can lead to non-planar amide bonds and unique rotational energy barriers, which would be expected in this framework. nih.gov

    Strategies for Modulating Molecular Recognition Elements through Chemical Scaffolds

    Molecular recognition is the specific, non-covalent interaction between two or more molecules. numberanalytics.com The adamantane-thiophene-acetamide scaffold offers multiple elements that can be modulated to fine-tune these interactions for improved affinity and selectivity toward a biological target. fiveable.me

    The primary strategy involves modifying the chemical scaffolds to enhance or introduce specific non-covalent interactions.

    Hydrophobic Interactions: The adamantane cage is the primary driver of hydrophobic interactions. Its high affinity for non-polar cavities is well-documented, particularly in host-guest systems with cyclodextrins and within protein active sites. nih.govmdpi.com The size and shape of the adamantane group can be considered a "key" for a specific hydrophobic "lock."

    Hydrogen Bonding: The acetamide linker is a classic hydrogen-bonding motif. The N-H group is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. Library design can focus on introducing additional H-bond donors/acceptors on the adamantane or thiophene rings (e.g., -OH, -NH₂, -COOH groups) to form additional stabilizing interactions with a receptor.

    π-Interactions: The thiophene ring can participate in several types of π-interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine). Modifying the electronic properties of the thiophene ring through substitution can modulate the strength of these interactions.

    Halogen Bonding: Introducing halogen atoms (e.g., Cl, Br, I) onto the thiophene ring can enable halogen bonding, a highly directional interaction where the halogen acts as an electrophilic region that can interact with a nucleophilic partner like a carbonyl oxygen or a deprotonated carboxylate.

    Table 3: Molecular Recognition Potential of the Scaffold Components

    Molecular Fragment Primary Interaction Type Potential Interacting Partner (in a Protein) Modulation Strategy
    Adamantane Hydrophobic, van der Waals Leucine, Isoleucine, Valine, Alanine (hydrophobic pockets) Increase size (e.g., diamantane) or introduce polar groups to reduce hydrophobicity.
    Amide N-H Hydrogen Bond Donor Carbonyl oxygen of backbone or side chains (e.g., Asp, Glu, Gln, Asn) N-alkylation to remove donor capability.
    Amide C=O Hydrogen Bond Acceptor N-H of backbone or side chains (e.g., Arg, Lys, Trp, Asn, Gln) No simple modification without changing the core linker.
    Thiophene Ring π-π Stacking, Hydrophobic Phenylalanine, Tyrosine, Tryptophan, Histidine Substitution with electron-withdrawing/donating groups.
    Thiophene Sulfur Hydrogen Bond Acceptor, Cation-π Polar amino acids, Lysine, Arginine Replacement with other heterocycles (furan, pyrrole).

    Development of Novel Synthetic Building Blocks for Future Derivatization

    The long-term evolution of the adamantane-thiophene-acetamide scaffold relies on the development of versatile and functionalized building blocks that allow for easy and efficient late-stage derivatization. The synthesis of the parent compound itself would likely proceed via a standard amide coupling reaction between 2-aminoadamantane and 2-(thiophen-2-yl)acetic acid. The key to future development lies in creating functionalized versions of these starting materials.

    Key Synthetic Strategies for Building Block Development:

    Functionalization of Adamantane: While 2-aminoadamantane is commercially available, creating derivatives with additional functionality is crucial. For instance, 3-hydroxy-1-adamantanecarboxylic acid can be synthesized and then converted through a series of steps (e.g., Curtius or Hofmann rearrangement) to yield a 1-amino-3-hydroxyadamantane building block. This introduces a hydroxyl group for further modification or as a new interaction point.

    Functionalization of Thiophene-2-ylacetic Acid: The thiophene ring is amenable to electrophilic substitution reactions. For example, bromination or nitration can introduce functional group handles at the 5-position. These handles can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach a wide variety of other groups, dramatically expanding the accessible chemical space. mdpi.com

    Orthogonal Protection Strategies: For building blocks with multiple reactive sites (e.g., an aminoadamantane with a hydroxyl group), orthogonal protecting groups are essential. This allows for the selective reaction at one site while the other remains protected, enabling complex and controlled synthetic sequences.

    Table 4: Examples of Advanced Synthetic Building Blocks

    Building Block Name Structure Synthetic Utility
    Methyl (5-bromo-thiophen-2-yl)acetate Br-C₄H₂S-CH₂-COOCH₃ Enables Suzuki or other cross-coupling reactions at the 5-position of the thiophene ring for late-stage diversification.
    (4-Oxoadamantan-2-yl)carbamic acid tert-butyl ester C₁₀H₁₃(=O)-NH-Boc The ketone functionality allows for reductive amination or Grignard reactions to install diverse substituents on the adamantane cage. The amine is Boc-protected for amide coupling.
    2-(Thiophen-2-yl)propanoic acid C₄H₃S-CH(CH₃)-COOH Introduces a chiral center adjacent to the amide bond, allowing for the synthesis of diastereomeric analogs to probe stereospecific binding.
    (3-Hydroxyadamantan-1-yl)amine HO-C₁₀H₁₄-NH₂ Provides a hydroxyl group on the adamantane scaffold that can act as a hydrogen bond donor or be further functionalized (e.g., etherification, esterification).

    The development of such building blocks is a fundamental activity in medicinal chemistry programs, as it provides the tools necessary to rapidly respond to biological screening results and optimize lead compounds.

    Q & A

    Q. What are the common synthetic routes for N-(2-adamantyl)-2-thiophen-2-ylacetamide, and how are reaction conditions optimized?

    Synthesis typically involves coupling the adamantyl amine with a thiophene-acetic acid derivative. Key steps include:

    • Acylation : Reacting 2-thiophene acetic acid with thionyl chloride to form the acyl chloride, followed by reaction with 2-adamantylamine.
    • Optimization : Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature (controlled between 0–25°C), and reaction time (monitored via TLC). Post-synthesis purification uses column chromatography or recrystallization .
    • Characterization : NMR (¹H/¹³C) and mass spectrometry confirm structure and purity. For example, adamantyl protons appear as distinct singlets in ¹H NMR .

    Q. Which pharmacological activities are associated with thiophene-acetamide derivatives like this compound?

    Thiophene-acetamides are studied for:

    • Antimycobacterial activity : Derivatives with halogenated aryl groups show promising activity against Mycobacterium tuberculosis .
    • Anticancer potential : Structural analogs inhibit cancer cell proliferation by targeting tubulin or kinase pathways .
    • Anti-inflammatory effects : Thiophene moieties modulate COX-2 or NF-κB pathways in preclinical models .

    Q. What analytical techniques are essential for characterizing this compound?

    • Spectroscopy : ¹H/¹³C NMR identifies adamantyl (δ 1.6–2.1 ppm) and thiophene (δ 6.8–7.4 ppm) protons. FTIR confirms amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .
    • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₂₁NOS₂: calc. 307.10, obs. 307.09) .
    • Chromatography : HPLC monitors purity (>95% for biological assays) .

    Advanced Research Questions

    Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

    • Methodology : Hybrid functionals (e.g., B3LYP) calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the thiophene ring’s π-system often acts as an electron donor .
    • Applications : DFT predicts binding affinities with biological targets (e.g., enzymes) by modeling charge distribution and steric effects of the adamantyl group .

    Q. What strategies resolve contradictions in reported biological activities of thiophene-acetamide analogs?

    Discrepancies may arise from:

    • Structural variations : Substituents on the aryl or adamantyl groups significantly alter activity. For instance, electron-withdrawing groups (e.g., –NO₂) enhance antimycobacterial potency .
    • Assay conditions : Varying cell lines or in vitro models (e.g., oxidative stress vs. cytotoxicity assays) lead to divergent results. Standardized protocols (e.g., MIC for antimicrobial testing) mitigate this .

    Q. How does the adamantyl moiety influence the compound’s stability and pharmacokinetics?

    • Stability : The rigid adamantyl structure reduces metabolic degradation, enhancing plasma half-life. However, its hydrophobicity may limit solubility, requiring formulation adjustments (e.g., PEGylation) .
    • SAR Insights : Replacing adamantyl with cyclohexyl decreases metabolic resistance but increases solubility, highlighting a trade-off in drug design .

    Q. What mechanistic insights guide the optimization of this compound for CNS applications?

    • Blood-brain barrier (BBB) penetration : The adamantyl group’s lipophilicity facilitates BBB crossing, but excessive hydrophobicity can trap the compound in membranes. Balanced logP (2–4) is critical .
    • Target engagement : Molecular docking studies with serotonin or dopamine receptors (e.g., 5-HT₂A) inform modifications to enhance selectivity .

    Methodological Considerations

    Q. How are structure-activity relationship (SAR) studies designed for adamantyl-thiophene hybrids?

    • Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, methoxy) on the thiophene or adamantyl groups.
    • Biological screening : Test against panels of enzymes (e.g., kinases) or pathogens (e.g., M. tuberculosis H37Rv) to identify pharmacophores .
    • Data analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity .

    Q. What in silico tools predict metabolic pathways for this compound?

    • Software : Schrödinger’s ADMET Predictor or SwissADME simulates Phase I/II metabolism. The thiophene ring is prone to oxidation, while adamantyl resists CYP450-mediated breakdown .
    • Validation : Compare predictions with in vitro hepatocyte assays to refine models .

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